methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate
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Overview
Description
“Methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate” is a complex organic compound. Unfortunately, there is not much specific information available about this compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its density, melting point, boiling point, molecular weight, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the literature .Scientific Research Applications
Synthesis and Antibacterial Activity
Several compounds, including analogs of the specified methyl compound, have been synthesized and evaluated for their antibacterial activities against microbes such as E.coli, S.aureus, and Salmonella typhi. These studies reveal the potential of these compounds in developing new antibacterial agents (Desai, Dave, Shah, & Vyas, 2001).
Antimicrobial Activity of Novel Derivatives
Research has also focused on synthesizing and assessing the antimicrobial activity of novel derivatives related to the specified methyl compound. These efforts aim to identify new therapeutic agents against a range of bacterial and fungal organisms, highlighting the compounds' versatility in antimicrobial applications (Nasser, Idhayadhulla, Kumar, & Selvin, 2010).
Antihypertensive α-Blocking Agents
Another research application involves synthesizing thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate derivatives to evaluate their antihypertensive α-blocking activity. This exploration suggests potential pharmaceutical applications in managing hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Aldose Reductase Inhibitors
A series of iminothiazolidin-4-one acetate derivatives, related to the compound , have been synthesized and evaluated as inhibitors of aldehyde and aldose reductase enzymes. These compounds have shown promise in treating diabetic complications, demonstrating the compound's relevance in developing treatments for chronic conditions (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-27-19(26)12-24-17(14-6-3-2-4-7-14)11-22-20(24)28-13-18(25)23-16-9-5-8-15(21)10-16/h2-11H,12-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOYGESJFWNPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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